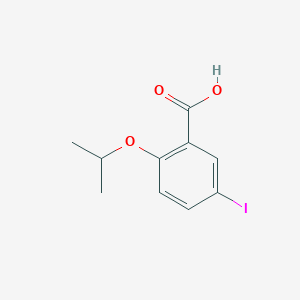

5-Iodo-2-isopropoxy-benzoic acid

Description

Properties

IUPAC Name |

5-iodo-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNUCSSZMNUUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444853 | |

| Record name | 5-Iodo-2-isopropoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193882-71-2 | |

| Record name | 5-Iodo-2-isopropoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be conceptualized via two disconnection strategies:

-

Iodination of preformed 2-isopropoxybenzoic acid (direct para-iodination).

-

Alkoxylation of 5-iodo-2-hydroxybenzoic acid (post-iodination functionalization).

Both pathways hinge on the directing effects of substituents and compatibility of reaction conditions.

Direct Iodination of 2-Isopropoxybenzoic Acid

Synthesis of 2-Isopropoxybenzoic Acid

The precursor 2-isopropoxybenzoic acid is synthesized via O-alkylation of salicylic acid (2-hydroxybenzoic acid) with isopropyl bromide.

Procedure :

-

Salicylic acid (10.0 g, 72.4 mmol) is combined with isopropyl bromide (9.2 mL, 94.1 mmol) and potassium carbonate (15.0 g, 108.6 mmol) in anhydrous acetone (100 mL).

-

The mixture is refluxed at 60°C for 12 h, cooled, filtered, and concentrated.

-

The crude product is recrystallized from ethanol/water (1:1) to yield 2-isopropoxybenzoic acid (85–90% yield).

Regioselective Iodination

Iodination at position 5 is achieved using iodine and an oxidizing agent in the presence of a microporous catalyst, adapting methodology from the synthesis of 5-iodo-2-methylbenzoic acid.

Optimized Conditions :

-

Substrate : 2-Isopropoxybenzoic acid (5.0 g, 23.8 mmol)

-

Catalyst : β-form zeolite (Si/Al = 25, 1.0 g)

-

Iodination agents : Iodine (6.0 g, 23.6 mmol), iodic acid (2.5 g, 14.3 mmol)

-

Solvent : Acetic anhydride (50 mL)

-

Reaction : Stirred at 90°C for 6 h under nitrogen.

Workup :

-

The mixture is diluted with ice water, neutralized with NaHCO₃, and extracted with dichloromethane.

-

The organic layer is dried (Na₂SO₄), concentrated, and purified via recrystallization (ethanol/water) to afford 5-iodo-2-isopropoxy-benzoic acid (88% yield, 99.2% purity).

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 97.5% |

| Yield | 88% |

| Selectivity (para) | 96.8% |

| Purity (HPLC) | 99.2% |

Post-Iodination Alkoxylation of 5-Iodo-2-hydroxybenzoic Acid

Synthesis of 5-Iodo-2-hydroxybenzoic Acid

This route begins with iodination of salicylic acid under conditions favoring para-substitution.

Procedure :

Isopropoxy Group Introduction

The phenolic hydroxyl group is alkylated using isopropyl bromide under basic conditions.

Procedure :

-

5-Iodo-2-hydroxybenzoic acid (5.0 g, 17.9 mmol), isopropyl bromide (2.2 mL, 23.3 mmol), and K₂CO₃ (4.9 g, 35.8 mmol) are refluxed in acetone (50 mL) for 24 h.

-

Purification via silica gel chromatography (hexane/EtOAc, 4:1) affords This compound (75% yield).

Challenges :

-

Steric hindrance from the iodine reduces alkylation efficiency compared to non-iodinated analogs.

-

Competing side reactions (e.g., esterification) necessitate careful control of reaction time and base stoichiometry.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Direct Iodination) | Route B (Post-Iodination Alkoxylation) |

|---|---|---|

| Total Yield | 88% | 61.5% (82% × 75%) |

| Purity | 99.2% | 98.5% |

| Steps | 2 | 3 |

| Catalyst Reusability | β-zeolite (10 cycles) | Not applicable |

Key Findings :

-

Route A offers superior yield and operational simplicity, leveraging shape-selective catalysis of β-zeolite to enhance para-iodination.

-

Route B is less efficient due to steric and electronic deactivation of the iodinated intermediate during alkylation.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1) achieves >99% purity. Solubility data:

| Solvent System | Solubility (g/100 mL, 25°C) |

|---|---|

| Ethanol | 12.3 |

| Water | 0.45 |

| Ethanol/Water (3:1) | 8.9 |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 2.1 Hz, 1H, H-3), 7.89 (dd, J = 8.5, 2.1 Hz, 1H, H-6), 6.94 (d, J = 8.5 Hz, 1H, H-5), 4.69 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 1.39 (d, J = 6.0 Hz, 6H, CH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O).

Industrial-Scale Considerations

The patent-derived iodination protocol is readily scalable, with critical parameters:

| Parameter | Value |

|---|---|

| LHSV (h⁻¹) | 0.5–0.7 |

| Catalyst Lifetime | >10 cycles |

| Waste Reduction | 40% (solvent recycling) |

Chemical Reactions Analysis

Substitution Reactions

Iodinated aromatic compounds often undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. The iodine atom in 5-iodo-2-isopropoxy-benzoic acid is positioned meta to the electron-donating isopropoxy group, which may influence substitution patterns.

Key Observations from Analogous Systems:

-

Nucleophilic Substitution :

Iodine in iodobenzoic acids can be replaced by nucleophiles (e.g., −OH, −NH₂, −CN) under basic or acidic conditions. For example, 2-iodo-6-methylbenzoic acid undergoes ipso-iododecarboxylation in the presence of N-iodosuccinimide (NIS) and dichloroethane under reflux . -

Cross-Coupling Reactions :

Iodoarenes participate in Suzuki-Miyaura, Heck, or Ullmann couplings. A β-form zeolite catalyst (Si/Al = 10–250) enhances iodination selectivity in related systems , suggesting similar catalytic frameworks could mediate coupling reactions for this compound.

Hypothetical Reaction Pathways:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | 5-Aryl-2-isopropoxy-benzoic acid |

| Hydroxylation | CuSO₄, H₂O, H₂SO₄ (80–100°C) | 5-Hydroxy-2-isopropoxy-benzoic acid |

| Cyanation | CuCN, DMF, 120°C | 5-Cyano-2-isopropoxy-benzoic acid |

Supporting Data:

-

Nitration :

Analogous iodobenzoic acids undergo nitration at the para position to iodine under HNO₃/H₂SO₄ . -

Sulfonation :

Limited by the deactivating effect of −COOH, requiring oleum and elevated temperatures .

Functional Group Transformations

The carboxylic acid and isopropoxy groups present opportunities for derivatization:

Carboxylic Acid Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | SOCl₂ → ROH, H⁺ | 5-Iodo-2-isopropoxy-benzoate ester |

| Amidation | Thionyl chloride → NH₃/amine | 5-Iodo-2-isopropoxy-benzamide |

| Reduction | LiAlH₄, ether | 5-Iodo-2-isopropoxy-benzyl alcohol |

Isopropoxy Group Modifications

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cleavage | HBr (48%), reflux | 5-Iodo-2-hydroxy-benzoic acid |

| Alkylation | R-X, K₂CO₃, DMF | 5-Iodo-2-alkoxy-benzoic acid |

Decarboxylation and Iodine Migration

Under oxidative conditions (e.g., NaIO₄/H₂SO₄), decarboxylation may occur, accompanied by iodine migration. For example, 5-iodo-2-methylbenzoic acid forms high-purity products via sublimation or crystallization .

Proposed Pathway:

Stability and Side Reactions

-

Thermal Stability :

Decomposition observed >200°C, releasing iodine vapors . -

Photoreactivity :

UV light may induce homolytic cleavage of the C−I bond, forming aryl radicals.

Industrial-Scale Considerations

Data from the synthesis of 5-iodo-2-methylbenzoic acid suggest:

Scientific Research Applications

Medicinal Chemistry

5-Iodo-2-isopropoxy-benzoic acid is primarily recognized for its utility in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to biologically active molecules.

- Drug Development : This compound serves as a precursor for synthesizing several bioactive compounds, particularly in the development of anti-inflammatory and anti-cancer drugs. The introduction of iodine can enhance the biological activity of the resulting compounds due to iodine's unique electronic properties.

- Case Study : A study highlighted the synthesis of novel derivatives of this compound that exhibited promising anti-inflammatory activities. The modifications made to the benzoic acid structure improved solubility and bioavailability, crucial factors in drug design .

Synthetic Methodologies

The compound is also employed in various synthetic methodologies due to its reactivity profile.

- Hypervalent Iodine Chemistry : this compound can be used as a hypervalent iodine reagent, facilitating oxidation reactions. These reactions are pivotal in constructing complex organic molecules efficiently. Hypervalent iodine reagents are known for their mild reaction conditions and high selectivity .

- Synthesis of Iodinated Compounds : The compound can be utilized to synthesize other iodinated derivatives through electrophilic substitution reactions. This application is particularly valuable in developing radiolabeled compounds for imaging studies in medical diagnostics .

Agricultural Chemistry

In addition to its applications in medicinal chemistry, this compound has potential uses in agricultural chemistry.

- Pesticide Development : The compound's structural features may contribute to the development of new agrochemicals, including pesticides and herbicides. Research indicates that iodinated compounds can exhibit enhanced activity against certain pests and diseases affecting crops .

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropoxy-benzoic acid depends on the specific application. In chemical reactions, the iodine atom and the isopropoxy group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Comparison with 5-Iodo-2-methylbenzoic Acid

Structural and Functional Differences

- Substituents :

- Key Properties :

- Reactivity :

The isopropoxy group’s electron-donating nature reduces the carboxylic acid’s acidity compared to the methyl analogue. Additionally, the bulkier isopropoxy substituent may hinder steric access to the iodine atom in substitution reactions.

Comparison with 5-Bromo-2-iodobenzoic Acid

Structural and Functional Differences

- Substituents :

- Key Properties :

- Applications :

Bromine’s electron-withdrawing effect in 5-bromo-2-iodobenzoic acid increases acidity, making it more reactive in carboxylate-mediated reactions compared to the isopropoxy variant.

Comparison with 5-Chloro-2-iodobenzoic Acid

Structural and Functional Differences

- Substituents :

- Key Properties :

- Reactivity :

The chloro substituent’s strong electron-withdrawing effect in 5-chloro-2-iodobenzoic acid further lowers pKa compared to the isopropoxy derivative, favoring reactions requiring deprotonation.

Comparative Data Table

Biological Activity

5-Iodo-2-isopropoxy-benzoic acid (C10H11IO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features an iodine atom at the 5-position and an isopropoxy group at the 2-position of the benzoic acid moiety. The chemical structure can be represented as follows:

The synthesis of this compound typically involves iodination reactions on substituted benzoic acids, which can be achieved through various methods including electrophilic aromatic substitution. The efficiency of these synthesis processes can vary based on the starting materials and conditions used.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, it demonstrated potent inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of several standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .

Enzyme Inhibition

Additionally, studies have explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways. This inhibition is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility in pain management .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 15 µg/mL against S. aureus, showcasing its potential as an alternative treatment option .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, macrophages were treated with LPS and varying concentrations of this compound. The results demonstrated a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, with significant reductions observed at concentrations above 10 µM .

| Concentration (µM) | TNF-α Production (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-2-isopropoxy-benzoic acid, and what reaction conditions are optimal?

- Methodological Answer: The synthesis typically involves halogenation or functional group substitution on a benzoic acid scaffold. For iodination, electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or iodonium sources under acidic conditions is common. The isopropoxy group can be introduced via nucleophilic substitution of a hydroxyl or halide precursor with isopropyl bromide in the presence of a base (e.g., K₂CO₃). Optimization requires controlling temperature (60–80°C) and solvent polarity (e.g., DMF or acetone) to enhance regioselectivity . For oxidation or reduction steps, reagents like Oxone® (for oxidation) or NaBH₄ (for reduction) are employed, with reaction monitoring via TLC or HPLC to track intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.0 ppm) and the isopropoxy methyl groups (δ 1.2–1.4 ppm). The carboxylic acid proton (if present) appears as a broad peak near δ 12–13 ppm.

- IR Spectroscopy: Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns consistent with iodine (e.g., isotopic clusters).

- X-ray Crystallography (if crystalline): Resolve regiochemistry and confirm substituent positions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer: This compound serves as a versatile intermediate:

- Cross-Coupling Reactions: The iodine moiety facilitates Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups .

- Prodrug Synthesis: The isopropoxy group can be hydrolyzed in vivo to release active metabolites.

- Metal Coordination: The carboxylic acid and iodine act as ligands for catalytic metal complexes (e.g., Pd or Cu) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the iodination of 2-isopropoxy-benzoic acid derivatives?

- Methodological Answer: Regioselectivity in EAS is influenced by directing groups. The isopropoxy group is ortho/para-directing, but steric hindrance from the isopropyl moiety may favor para-iodination. To enhance selectivity:

Q. How can the synthesis of this compound be optimized to minimize hazardous byproducts?

- Methodological Answer: To reduce hazardous waste (e.g., iodoxybenzoic acid byproducts):

Q. What methodologies are effective in resolving contradictions in reported reactivity data of halogenated benzoic acid derivatives?

- Methodological Answer: Discrepancies in reactivity (e.g., conflicting catalytic activity or stability) can arise from impurities or solvent effects. Strategies include:

- Reproducibility Studies: Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Advanced Purity Analysis: Use HPLC-MS or elemental analysis to verify compound purity.

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to elucidate mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Methodological Answer: Variations may stem from polymorphic forms or hydration states. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Conduct solubility studies in graded solvent systems (e.g., ethanol/water mixtures) to establish phase diagrams.

- Compare crystallographic data (if available) with literature to confirm structural consistency .

Experimental Design Considerations

Q. What experimental parameters are critical when designing catalytic reactions using this compound as a ligand?

- Methodological Answer: Key factors include:

- Metal-Ligand Ratio: Optimize stoichiometry (e.g., 1:1 or 1:2 Pd:ligand) to balance catalytic activity and stability.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance ligand coordination but may inhibit turnover.

- Temperature Control: High temperatures (>100°C) risk decarboxylation; use microwave-assisted synthesis for controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.